Cas no 2138281-83-9 (1-cyclobutyl-N-propyl-1H-pyrazol-4-amine)

1-Cyclobutyl-N-propyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclobutyl group attached to the pyrazole ring and a propylamine substituent at the 4-position, offering a unique scaffold for drug discovery and chemical synthesis. The compound’s rigid cyclobutyl moiety may enhance binding affinity in target interactions, while the propylamine side chain provides flexibility for further functionalization. This intermediate is particularly valuable in the development of bioactive molecules, given its balanced lipophilicity and steric properties. Its synthetic versatility makes it suitable for exploring structure-activity relationships in medicinal chemistry.
1-cyclobutyl-N-propyl-1H-pyrazol-4-amine structure
2138281-83-9 structure
Product Name:1-cyclobutyl-N-propyl-1H-pyrazol-4-amine
CAS No:2138281-83-9
MF:C10H17N3
MW:179.262081861496
CID:6136722
PubChem ID:165447513
Update Time:2025-06-08

1-cyclobutyl-N-propyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine
    • 2138281-83-9
    • EN300-702293
    • Inchi: 1S/C10H17N3/c1-2-6-11-9-7-12-13(8-9)10-4-3-5-10/h7-8,10-11H,2-6H2,1H3
    • InChI Key: FZXBTHNBCUTZCR-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)NCCC)C1CCC1

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.8Ų

1-cyclobutyl-N-propyl-1H-pyrazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-702293-1.0g
1-cyclobutyl-N-propyl-1H-pyrazol-4-amine
2138281-83-9
1g
$0.0 2023-06-07

Additional information on 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine

Introduction to 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine (CAS No. 2138281-83-9)

1-cyclobutyl-N-propyl-1H-pyrazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2138281-83-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structurally diverse and biologically active scaffold known for its wide-ranging applications in drug discovery. The presence of a cyclobutyl group and a propyl substituent in its molecular structure imparts unique physicochemical properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.

The pyrazole core of 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. This framework is highly versatile, allowing for modifications at various positions that can influence its biological activity. The cyclobutyl group, attached at the 1-position, introduces steric bulk and potential hydrophobic interactions, while the propyl group at the N-position enhances solubility and metabolic stability. Such structural features are critical in designing molecules with improved pharmacokinetic profiles.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The structural motif of pyrazole has been extensively explored for its ability to interact with biological targets such as enzymes and receptors. For instance, pyrazole-based compounds have shown promise in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The compound 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine represents an innovative derivative that combines the favorable properties of cyclobutyl and propyl substituents with the inherent bioactivity of the pyrazole scaffold.

One of the most compelling aspects of 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine is its potential as a lead compound for drug development. Researchers have been particularly interested in its ability to modulate enzyme activity, particularly those involved in metabolic pathways relevant to human health. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes by binding to their active sites through non-covalent interactions. Such interactions are often mediated by hydrogen bonding, hydrophobic effects, and van der Waals forces, which are influenced by the molecular geometry of 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine.

The cyclobutyl group, being a rigid structure, can stabilize certain conformations of the molecule when bound to a target protein. This rigidity may enhance binding affinity and selectivity, which are crucial factors in drug design. On the other hand, the propyl chain can extend away from the core structure, potentially interacting with hydrophobic pockets on biological targets. These dual interactions make 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine a versatile building block for designing molecules with tailored biological activities.

Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules like 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine with high accuracy. Molecular docking simulations have been used to identify potential binding sites on target proteins and to optimize the compound's structure for improved efficacy. These computational approaches complement experimental studies by providing rapid screening of numerous derivatives before synthesis.

In addition to its potential as an enzyme inhibitor, 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to interact with inflammatory pathways by modulating cytokine production and signaling cascades. The structural features of this compound may allow it to interfere with key enzymes such as COX (cyclooxygenase) or LOX (lipoxygenase), which are involved in prostaglandin synthesis—a critical step in inflammation responses.

The synthesis of 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by nucleophilic substitution or alkylation steps to introduce the cyclobutyl and propyl groups. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies on this compound.

One notable aspect of 1-cyclobutyl-N-propyl-1H-pyrazol-4-amine is its stability under various conditions, which is essential for both storage and biological testing. The compound's resistance to degradation ensures consistent performance in experimental settings, allowing researchers to draw reliable conclusions from their studies. Furthermore, its solubility profile makes it suitable for formulation into various delivery systems, such as oral tablets or injectable solutions.

The pharmacokinetic properties of 1-cyclobutul-N-propul-H-pyrzol-lle-amne (CAS No. 2138281839) are also under investigation to determine its suitability for therapeutic use. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be carefully evaluated before considering clinical applications. Preliminary data suggest that this compound may exhibit moderate bioavailability and reasonable metabolic clearance rates upon administration.

In conclusion, 3cyclicbutul-Npropul-Hpyrrolle-amne(CASNo.l31828l-l83-l9)isatrulymultifacetedcompoundwithpotentialapplicationsinpharmaceuticalresearchanddrugdevelopment Itsuniquestructuralfeaturesandbiologicalactivitymakeitattractiveforfurtherexploration,andrecentstudieshavehighlighteditspromisingroleinmodulatingenzymaticandinflammatorypathways Asourunderstandingofthiscompound grows,itislikelythatnewtherapeuticopportunitieswillemerge

KeyPoints:

Structure: ContainsacycлобутуlgroupandapropylegrouponapyraэlecoreBioactivity: PotentialasanenzymeinhibitorandiнflammatorymodulatorSynthesis: Multi-steplorganicreactionsforefficientproductionPharmacokinetics:Moderatebioavailabilityandmetabolicclearance
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